BenchChemオンラインストアへようこそ!

2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide

Lipophilicity Steric bulk Structure–activity relationship

This 5-isopropyl NQBS analog fills a critical gap in TNAP inhibitor SAR matrices. Unlike inactive 5-phenyl or potent 5-Cl analogs, its branched alkyl group provides intermediate steric and lipophilic properties, enabling precise quantification of active-site tolerance. It uniquely serves as a matched regioisomeric pair with CAS 2637027-62-2 to dissect TNAP vs. NF-κB/CA IX target engagement. Essential for building comprehensive 5-position substituent series and ADME profiling via cLogP comparison with TNAP-IN-1. Procure to avoid SAR misinterpretation from non-interchangeable analogs.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1374679-27-2
Cat. No. B3001949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide
CAS1374679-27-2
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C19H20N2O3S/c1-13(2)14-8-9-18(24-3)19(11-14)25(22,23)21-16-10-15-6-4-5-7-17(15)20-12-16/h4-13,21H,1-3H3
InChIKeyRVHHTJBZVINLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-27-2): Chemical Identity and Class Context for Procurement


2-Methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-27-2; molecular formula C19H20N2O3S; MW 356.4 g/mol) is a synthetic small molecule belonging to the N‑quinolin‑3‑yl‑benzenesulfonamide (NQBS) class . Structurally, it features a benzenesulfonamide core bearing a 2‑methoxy group and a 5‑isopropyl substituent, coupled through the sulfonamide nitrogen to the 3‑position of a quinoline ring. This substitution pattern places it within a well‑characterised family of aryl‑sulfonamide quinoline derivatives that have been patented and studied as inhibitors of tissue‑nonspecific alkaline phosphatase (TNAP) [1] and as modulators of NF‑κB signalling [2]. The compound is offered commercially for non‑human research use only; however, peer‑reviewed primary biological data specifically for this CAS number remain absent from the public literature at the time of writing.

Why 2-Methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide Cannot Be Casually Substituted by Other Quinolin‑3‑yl Benzenesulfonamides


Within the N‑quinolin‑3‑yl‑benzenesulfonamide chemotype, minor changes to the benzene‑ring substituent at the 5‑position profoundly alter TNAP inhibitory potency and selectivity. For example, the 5‑chloro analog (MLS‑0202007.0001; US10370333 Example II‑1) displays an IC50 of 100 nM against human TNAP [1], whereas the 5‑phenyl analog (US10370333 Example II‑6) is essentially inactive (IC50 > 1,000 nM) in the same assay format [2]. The 5‑isopropyl substituent present in CAS 1374679-27-2 occupies an intermediate steric and lipophilic space—larger and more branched than a chlorine or methoxy group but less planar and extended than a phenyl ring—and therefore cannot be assumed to reproduce the activity, selectivity, or physicochemical properties of any single literature comparator. Procurement decisions that treat all N‑quinolin‑3‑yl‑benzenesulfonamides as interchangeable risk selecting a compound with unsuitable potency, off‑target profile, or solubility for the intended experimental system.

Quantitative Differentiation Evidence for 2-Methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-27-2) Relative to Closest Structural Analogs


5‑Isopropyl Substituent Occupies a Unique Lipophilic and Steric Space Absent from Common Comparator 5‑Substituents (Cl, OMe, CH3, Ph)

The target compound bears a 5‑isopropyl group (branched C3 alkyl) that is absent from the most frequently cited N‑quinolin‑3‑yl‑benzenesulfonamide comparators. Calculated partition coefficients (cLogP) for the neutral species demonstrate that the 5‑isopropyl derivative (cLogP ≈ 3.9) is substantially more lipophilic than the 5‑methyl (cLogP ≈ 3.2), 5‑methoxy (cLogP ≈ 2.8), and 5‑chloro (cLogP ≈ 3.4) analogs, but less lipophilic than the 5‑phenyl analog (cLogP ≈ 4.6) . The molar refractivity (a steric descriptor) follows the rank order: phenyl > isopropyl > chloro ≈ methoxy > methyl. This intermediate physicochemical profile differentiates CAS 1374679-27-2 from all commonly available in‑class compounds and predicts distinct membrane permeability, plasma protein binding, and solubility behaviour. No experimental logP or solubility data for the target compound have been published; all values are computational estimates from the ChemSrc database and should be verified experimentally before procurement.

Lipophilicity Steric bulk Structure–activity relationship Physicochemical differentiation

TNAP Inhibitory Potency Cliff: 5‑Phenyl Substitution Abolishes Activity (IC50 > 1,000 nM), Whereas Smaller 5‑Substituents Retain Nanomolar Potency—Implication for 5‑Isopropyl Placement

In the TNAP enzyme inhibition assay described in US Patent 10,370,333, a sharp SAR discontinuity is observed at the 5‑position of the benzenesulfonamide ring. The 5‑chloro analog (Example II‑1) inhibits human TNAP with an IC50 of 100 nM [1], and the 5‑methoxy analog (2,5‑dimethoxy derivative) exhibits a Ki of 340 nM [2]; however, replacement of chlorine with a phenyl ring (Example II‑6) results in complete loss of measurable inhibition (IC50 > 1,000 nM) [3]. The 5‑isopropyl substituent in the target compound is sterically more demanding than chlorine or methoxy but lacks the extended π‑surface and conformational rigidity of phenyl. This positions CAS 1374679-27-2 at an unexplored point on the TNAP activity landscape: it may retain nanomolar potency (unlike the 5‑phenyl analog), yet its potency and selectivity versus the placental (PLAP) and intestinal (IAP) isozymes cannot be predicted from published data and must be determined experimentally.

TNAP inhibition Potency cliff SAR Alkaline phosphatase

Absence of a 4‑Position Methyl Group Distinguishes CAS 1374679-27-2 from the Structurally Nearest Known Analog (CAS 1374681-75-0) and May Redirect Binding Orientation

The closest commercially catalogued structural relative to the target compound is 5‑isopropyl‑2‑methoxy‑4‑methyl‑N‑(3‑quinolinyl)benzenesulfonamide (CAS 1374681-75-0; MW 370.5 g/mol), which differs solely by the presence of an additional methyl group at the 4‑position of the benzenesulfonamide ring . In the published TNAP inhibitor SAR, the benzenesulfonamide 4‑position is proximal to the sulfonamide‑SO2‑NH‑quinoline linkage and can directly influence the dihedral angle between the two aromatic rings, thereby altering the orientation of the quinoline moiety within the enzyme active site. The 4‑methyl group in CAS 1374681-75-0 introduces steric clash that may force the quinoline ring out of the optimal binding pose adopted by the unsubstituted (4‑H) compound. No head‑to‑head TNAP inhibition data comparing these two compounds are publicly available, but the structural difference is mechanistically significant for binding mode hypotheses and for any study investigating regioisomer‑specific effects on target engagement.

Regioisomeric differentiation Binding mode TNAP Sulfonamide SAR

Quinolin‑3‑yl vs Quinolin‑8‑yl Attachment: Regioisomeric Switch Redirects Primary Target Class from TNAP to NF‑κB / Carbonic Anhydrase Pathways

The quinoline nitrogen attachment point is a critical determinant of biological target preference within the benzenesulfonamide‑quinoline hybrid class. N‑(Quinolin‑8‑yl)benzenesulfonamides, such as the 8‑yl isomer of the target compound (CAS 2637027-62-2), have been identified through high‑throughput screening as down‑regulators of NF‑κB activity [1] and as potent inhibitors of carbonic anhydrase IX (CA IX), a tumour‑associated enzyme . In contrast, N‑(quinolin‑3‑yl)benzenesulfonamides are predominantly characterised as TNAP inhibitors, with the 3‑aminoquinoline substructure serving as a recognised TNAP pharmacophore . CAS 1374679-27-2, bearing the 3‑quinolinyl linkage, belongs to the TNAP‑oriented subclass; its NF‑κB or CA IX activity is uncharacterised and cannot be assumed to mirror the 8‑yl isomer. This target‑class divergence between regioisomers means that substitution of the 3‑yl compound with the 8‑yl isomer (or vice versa) would redirect the biological question entirely.

Quinoline regioisomerism Target selectivity TNAP NF‑κB Carbonic anhydrase IX

Predicted ADME‑Relevant Physicochemical Properties Differentiate the 5‑Isopropyl Analog from 5‑OMe (TNAP‑IN‑1) and 5‑Cl Probes

Using the SMILES string COc1ccc(C(C)C)cc1S(=O)(=O)Nc1cnc2ccccc2c1 , standard cheminformatic filters predict that CAS 1374679-27-2 satisfies all Lipinski Rule of Five criteria (MW 356.4 < 500; cLogP < 5; H‑bond donors = 1; H‑bond acceptors = 5) and has a topological polar surface area (TPSA) of approximately 77.8 Ų, consistent with moderate oral bioavailability potential [1]. The key differentiating parameter is cLogP: the 5‑isopropyl analog is predicted to be more lipophilic (cLogP ≈ 3.9) than the 5‑methoxy TNAP probe TNAP‑IN‑1 (cLogP ≈ 2.8) and the 5‑chloro probe (cLogP ≈ 3.4) [2]. This elevated lipophilicity may translate to higher non‑specific protein binding and altered volume of distribution, which are critical considerations for cellular assay design and any in vivo extension. No experimental ADME data (aqueous solubility, metabolic stability, plasma protein binding, permeability) have been reported for this specific compound; all values are in silico estimates and require experimental validation.

Drug‑likeness ADME prediction Lipinski rules Permeability

Important Caveat: No Primary Research Publication Exists for CAS 1374679-27-2; All Biological Activity Inferences Are Extrapolated from Structural Analogs

As of April 2026, a comprehensive search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, and the patent literature reveals no peer‑reviewed research article, deposited bioactivity record, or patent example that explicitly describes the synthesis, biological evaluation, or physicochemical characterisation of 2‑methoxy‑5‑(propan‑2‑yl)‑N‑(quinolin‑3‑yl)benzene‑1‑sulfonamide (CAS 1374679-27-2). The compound is listed as a catalog item by several commercial vendors, but its documented properties are limited to the molecular formula (C19H20N2O3S), molecular weight (356.4 g/mol), and SMILES string [1]. Every quantitative comparison presented in this guide is therefore a class‑level inference or cross‑study extrapolation from structurally related analogs, not a direct measurement. This absence of primary data represents both a limitation and an opportunity: the compound is a structurally novel, unexplored member of the N‑quinolin‑3‑yl‑benzenesulfonamide series, suitable for de novo SAR exploration but unsuitable for any application that requires pre‑validated biological activity.

Data availability Research gap Procurement caution Experimental validation required

Evidence‑Driven Application Scenarios for 2-Methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-27-2)


Exploratory TNAP Structure–Activity Relationship (SAR) Expansion at the Benzenesulfonamide 5‑Position

CAS 1374679-27-2 fills a specific gap in the TNAP inhibitor SAR matrix: the 5‑position has been explored with halogen (Cl, Br), methoxy, methyl, and phenyl substituents [1], but a branched alkyl (isopropyl) has not been systematically evaluated. Procuring this compound enables the construction of a comprehensive 5‑position substituent series (H → Me → iPr → tBu → Ph) to quantify the steric and lipophilic tolerance of the TNAP active site. This scenario is directly supported by the potency cliff evidence in Section 3 (Evidence Item 2), which shows that activity is exquisitely sensitive to 5‑substituent size.

Selectivity Profiling Across the Alkaline Phosphatase Isozyme Family (TNAP, PLAP, IAP)

The TNAP inhibitor field has established that 5‑substituent identity can modulate isozyme selectivity (tissue‑nonspecific vs placental vs intestinal AP) [1]. The 5‑isopropyl compound, with its intermediate steric profile, represents a probe to test whether increasing lipophilicity at the 5‑position shifts selectivity toward or away from PLAP and IAP. This application follows directly from the lipophilicity differentiation data (Section 3, Evidence Item 1) and addresses a key medicinal chemistry objective: identifying TNAP‑selective inhibitors with minimal off‑target alkaline phosphatase activity.

Regioisomeric Probe for Quinoline Attachment Position Target‑Class Switching (3‑yl vs 8‑yl)

As documented in Section 3 (Evidence Item 4), moving the sulfonamide attachment from the quinoline 3‑position to the 8‑position switches the primary biological target from TNAP to NF‑κB/CA IX pathways. CAS 1374679-27-2 (3‑yl isomer) and its 8‑yl counterpart (CAS 2637027-62-2) form a matched regioisomeric pair that can be used in parallel to dissect whether observed cellular phenotypes arise from TNAP inhibition or from engagement of NF‑κB/CA IX targets. This application is uniquely enabled by the commercial availability of both regioisomers for the identical benzenesulfonamide substitution pattern.

Physicochemical Benchmarking in Cellular Permeability and Protein Binding Assays Within the NQBS Series

The elevated cLogP of CAS 1374679-27-2 (≈ 3.9) compared to the widely used 5‑OMe probe TNAP‑IN‑1 (cLogP ≈ 2.8) makes it a valuable tool for dissecting lipophilicity‑driven effects on cell permeability, non‑specific protein binding, and cytotoxicity within the NQBS chemotype (Section 3, Evidence Item 5). Parallel testing of the 5‑isopropyl and 5‑methoxy analogs in Caco‑2 permeability assays and plasma protein binding equilibrium dialysis experiments can establish quantitative relationships between cLogP and ADME parameters, informing the design of future TNAP inhibitors with optimised cellular activity.

Quote Request

Request a Quote for 2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.